3,3-Difluoro-6-(iodomethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-6-(iodomethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F2INO It is a piperidinone derivative, characterized by the presence of fluorine and iodine atoms on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one typically involves the introduction of fluorine and iodine atoms onto a piperidinone scaffold. One common method involves the fluorination of a suitable piperidinone precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-6-(iodomethyl)piperidin-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidinone derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3,3-Difluoro-6-(iodomethyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-Difluoro-6-(iodomethyl)piperidin-2-one include other piperidinone derivatives with different substituents, such as:
- 3,3-Difluoro-6-(chloromethyl)piperidin-2-one
- 3,3-Difluoro-6-(bromomethyl)piperidin-2-one
- 3,3-Difluoro-6-(methyl)piperidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3,3-difluoro-6-(iodomethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2INO/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOPVIWORDDRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CI)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.